N,N-Diethyl-4-(2-hydroxyphenyl)benzamide
Overview
Description
N,N-Diethyl-4-(2-hydroxyphenyl)benzamide is an organic compound with the molecular formula C17H19NO2 It is a derivative of benzamide, characterized by the presence of diethylamino and hydroxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-(2-hydroxyphenyl)benzamide typically involves the reaction of 4-(2-hydroxyphenyl)benzoic acid with diethylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction conditions generally include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-4-(2-hydroxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of N,N-diethyl-4-(2-hydroxyphenyl)amine.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N,N-Diethyl-4-(2-hydroxyphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and nanocomposites.
Mechanism of Action
The mechanism of action of N,N-Diethyl-4-(2-hydroxyphenyl)benzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The hydroxyphenyl group plays a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethylbenzamide: Lacks the hydroxyphenyl group, resulting in different chemical and biological properties.
N,N-Diethyl-4-hydroxybenzamide: Similar structure but with the hydroxy group directly attached to the benzamide ring.
N,N-Diethyl-4-(2-methoxyphenyl)benzamide: Contains a methoxy group instead of a hydroxy group, affecting its reactivity and interactions.
Uniqueness
N,N-Diethyl-4-(2-hydroxyphenyl)benzamide is unique due to the presence of both diethylamino and hydroxyphenyl groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N,N-diethyl-4-(2-hydroxyphenyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-3-18(4-2)17(20)14-11-9-13(10-12-14)15-7-5-6-8-16(15)19/h5-12,19H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLIAUVULFGXSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625286 | |
Record name | N,N-Diethyl-2'-hydroxy[1,1'-biphenyl]-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356072-33-8 | |
Record name | N,N-Diethyl-2'-hydroxy[1,1'-biphenyl]-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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